molecular formula C4H2BrF2N3O2 B13455692 1-(bromodifluoromethyl)-3-nitro-1H-pyrazole

1-(bromodifluoromethyl)-3-nitro-1H-pyrazole

Katalognummer: B13455692
Molekulargewicht: 241.98 g/mol
InChI-Schlüssel: QCQIYZQUGKFYGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bromodifluoromethyl)-3-nitro-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a bromodifluoromethyl group and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bromodifluoromethyl)-3-nitro-1H-pyrazole typically involves the introduction of the bromodifluoromethyl group onto a pyrazole ring. One common method is the reaction of a pyrazole derivative with a bromodifluoromethylating agent under controlled conditions. For example, the reaction of 3-nitro-1H-pyrazole with bromodifluoromethyltrimethylsilane in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Bromodifluoromethyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(Bromodifluoromethyl)-3-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 1-(bromodifluoromethyl)-3-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromodifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(Chlorodifluoromethyl)-3-nitro-1H-pyrazole
  • 1-(Trifluoromethyl)-3-nitro-1H-pyrazole
  • 1-(Difluoromethyl)-3-nitro-1H-pyrazole

Uniqueness

1-(Bromodifluoromethyl)-3-nitro-1H-pyrazole is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical properties such as increased reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C4H2BrF2N3O2

Molekulargewicht

241.98 g/mol

IUPAC-Name

1-[bromo(difluoro)methyl]-3-nitropyrazole

InChI

InChI=1S/C4H2BrF2N3O2/c5-4(6,7)9-2-1-3(8-9)10(11)12/h1-2H

InChI-Schlüssel

QCQIYZQUGKFYGK-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(N=C1[N+](=O)[O-])C(F)(F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.